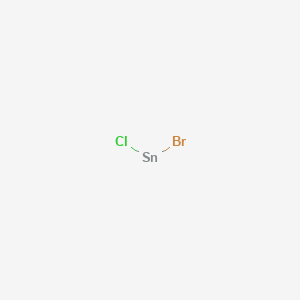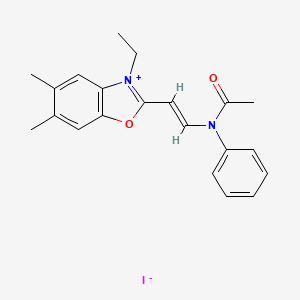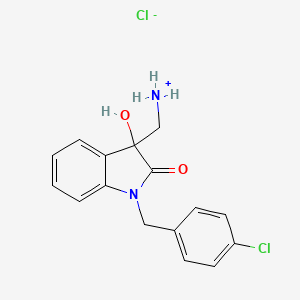![molecular formula C22H30O2S B13737589 4,4'-Thiobis[5-tert-butyl-m-cresol] CAS No. 3818-54-0](/img/structure/B13737589.png)
4,4'-Thiobis[5-tert-butyl-m-cresol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Thiobis[5-tert-butyl-m-cresol] is an organic compound known for its antioxidant properties. It is a white crystalline solid that is soluble in various organic solvents. This compound is widely used in the rubber and plastics industry to prevent oxidation and deterioration of materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Thiobis[5-tert-butyl-m-cresol] typically involves the reaction of 2-methyl-4-tert-butylphenol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified through crystallization to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of 4,4’-Thiobis[5-tert-butyl-m-cresol] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then subjected to rigorous quality control measures before being packaged for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Thiobis[5-tert-butyl-m-cresol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated and acylated phenolic compounds
Wissenschaftliche Forschungsanwendungen
4,4’-Thiobis[5-tert-butyl-m-cresol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in pharmaceuticals.
Industry: Widely used as a stabilizer in the rubber and plastics industry to enhance the durability of products
Wirkmechanismus
The antioxidant properties of 4,4’-Thiobis[5-tert-butyl-m-cresol] are attributed to its ability to scavenge free radicals. The phenolic hydroxyl groups donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This mechanism involves the formation of stable phenoxyl radicals, which do not propagate the chain reaction of oxidation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Thiobis[6-tert-butyl-m-cresol]
- 4,4’-Thiobis[2-tert-butyl-5-methylphenol]
- Bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide
Uniqueness
4,4’-Thiobis[5-tert-butyl-m-cresol] is unique due to its specific substitution pattern on the phenolic rings, which enhances its antioxidant properties. Compared to similar compounds, it offers better stability and effectiveness in preventing oxidative degradation .
Eigenschaften
CAS-Nummer |
3818-54-0 |
|---|---|
Molekularformel |
C22H30O2S |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
3-tert-butyl-4-(2-tert-butyl-4-hydroxy-6-methylphenyl)sulfanyl-5-methylphenol |
InChI |
InChI=1S/C22H30O2S/c1-13-9-15(23)11-17(21(3,4)5)19(13)25-20-14(2)10-16(24)12-18(20)22(6,7)8/h9-12,23-24H,1-8H3 |
InChI-Schlüssel |
MHIIENSHBMGNJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1SC2=C(C=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol](/img/structure/B13737514.png)






![2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13737564.png)




